molecular formula C9H18N2O4 B13792774 Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)

Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)

Cat. No.: B13792774
M. Wt: 218.25 g/mol
InChI Key: LVALTDDPAWXCES-ZCFIWIBFSA-N
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Description

Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI) is a chemical compound with the molecular formula C11H21NO4. It is a derivative of butanoic acid, featuring an amino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI) typically involves the protection of the amino group with a Boc group. The process begins with the reaction of butanoic acid with a suitable amine to form the corresponding amide. This amide is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, amines, and the free amine after Boc deprotection.

Scientific Research Applications

Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI) involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various biochemical pathways without premature degradation. Upon removal of the Boc group, the free amine can interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-: This compound has a similar Boc-protected amino group but differs in the substitution pattern on the butanoic acid backbone.

    Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, Methyl ester, (3S)-: This compound features a hydroxyl group and a methyl ester, providing different reactivity and applications.

Uniqueness

Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI) is unique due to its specific stereochemistry and the presence of both an amino group and a Boc protecting group. This combination allows for selective reactions and applications in various fields, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(3R)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-6(10)4-7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1

InChI Key

LVALTDDPAWXCES-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)N

Origin of Product

United States

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